Product packaging for 6-Bromo-m-tyrosine(Cat. No.:CAS No. 113714-65-1)

6-Bromo-m-tyrosine

Cat. No.: B039048
CAS No.: 113714-65-1
M. Wt: 255.11 g/mol
InChI Key: RLWLJYJGFKNPRZ-GCSILEIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-m-tyrosine is a synthetic tyrosine analog of significant interest in neurochemical and medical imaging research. Its core research value lies in its L-dopa-like properties and potential application as a precursor for positron-emitting radiopharmaceuticals. Key Research Applications & Value: Potential PET Tracer for CNS Dopamine: Preliminary in vivo studies suggest that radiobrominated this compound exhibits a regional distribution and time course in the brain consistent with uptake in areas rich in dopamine neurons . This positions it as a candidate tracer for the non-invasive study of dopamine turnover and neurotransmission using Positron Emission Tomography (PET) . Precursor for Radiopharmaceuticals: The compound serves as a key intermediate for developing diagnostic agents. Research indicates that this compound or its 18F-labelled analogs could be useful for probing central nervous system function in humans . Tool for Studying Parkinson's Disease Models: The parent compound, m-tyrosine, has been investigated in experimental models for evidence of antiparkinsonian activity, providing a relevant research context for its analogs . Research Note: A more thorough biochemical characterization of this compound is necessary to fully realize its utility as a PET tracer . This product is intended for use in non-clinical laboratory research. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO3 B039048 6-Bromo-m-tyrosine CAS No. 113714-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113714-65-1

Molecular Formula

C9H10BrNO3

Molecular Weight

255.11 g/mol

IUPAC Name

(2S)-2-amino-3-(4-(75Br)bromanyl-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1/i10-5

InChI Key

RLWLJYJGFKNPRZ-GCSILEIFSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)Br

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)[75Br]

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)Br

Synonyms

6-BMT
6-bromo-m-tyrosine

Origin of Product

United States

Natural Occurrence and Chemodiversity of 6 Bromo M Tyrosine Metabolites

Isolation from Marine Organisms

Metabolites derived from 6-bromo-m-tyrosine are predominantly found in marine invertebrates. nih.gov Sponges, in particular, are prolific producers of these compounds, which are believed to play a role in their chemical defense. researchgate.net

Marine sponges of the order Verongida are the most significant and well-documented producers of bromotyrosine derivatives. mdpi.comresearchgate.net This order includes several families, such as Aplysinidae, Aplysinellidae, Ianthellidae, and Pseudoceratinidae, all of which are known to produce these compounds. mdpi.comresearchgate.net The first bromotyrosine secondary metabolites, 2,6-dibromo-4-acetamide-4-hydroxycyclohexadienone and its dimethoxyketal, were isolated in 1967 from the marine sponges Verongia fistularis and V. cauliformis. nih.gov Since then, a vast array of these compounds has been discovered from Verongid sponges, highlighting their importance as a source of novel chemical diversity. nih.govresearchgate.net The biosynthesis of these compounds is thought to involve the bromination of the amino acid tyrosine. researchgate.net

While sponges of the order Verongida are the primary source, bromotyrosine derivatives have also been identified in other marine invertebrates. mdpi.com These include certain species of ascidians and molluscs, indicating a wider distribution of these compounds among marine life. mdpi.comnih.gov For instance, the dienone, a simple bromotyrosine derivative, was reported from Tylodina fungina, a species of gastropod mollusc. nih.gov The presence of these metabolites in organisms outside of the Verongida order suggests potential symbiotic relationships with microorganisms capable of producing these compounds or horizontal gene transfer.

Taxonomic and Geographical Distribution of Producing Species

The production of bromotyrosine derivatives is a key chemotaxonomic marker for sponges of the order Verongida. mdpi.com However, these compounds have also been detected in sponges from other taxonomic orders, including Agelasida, Axinellida, Suberitida, Poecilosclerida, Dictyoceratida, and Tetractinellida. mdpi.comnih.gov

Geographically, marine species that produce bromotyrosine derivatives have been sampled from various locations worldwide. From 2004 to 2023, significant collections were made along the coasts of Australia, Japan, and India. nih.gov Other collection sites include the waters of Brazil and French Polynesia. nih.gov Sponges from the Caribbean Sea, such as Verongula rigida, have also been found to be a rich source of these compounds. nih.gov The global distribution of these producing organisms underscores the widespread occurrence of this class of natural products in marine ecosystems.

Structural Classification of this compound Derivatives

The structural diversity of bromotyrosine metabolites is vast, with over 280 compounds reported to date. nih.gov These can be broadly categorized into several classes based on their chemical structures. mdpi.comnih.gov

Simple bromotyrosine derivatives are typically formed from a single bromotyrosine unit that has undergone modifications such as degradation, reduction, hydroxylation, alkylation, or esterification. nih.gov Examples of these simpler structures include N,N,N-trimethyl halogenated tyrosines isolated from the Caribbean sponge Pseudoceratina crassa and N,N,N-trimethyl-dibromotyramine identified from Verongia fistularis. nih.gov Another example is aplysinimine, isolated from Aplysina (Verongia) thiona, which is considered a potential precursor to other bromo compounds found in Aplysina sponges. nih.gov

Table 1: Examples of Simple Bromotyrosine Derivatives

Compound Name Source Organism
2,6-dibromo-4-acetamide-4-hydroxycyclohexadienone Verongia fistularis, V. cauliformis
Aplysinimine Aplysina (Verongia) thiona
N,N,N-trimethyl-dibromotyramine Verongia fistularis

This class of bromotyrosine derivatives is characterized by the presence of one or two spirocyclohexadienylisoxazoline ring systems, which are biosynthetically derived from one or two bromotyrosine units via an arene oxide pathway. nih.gov These complex structures often incorporate other functional groups, such as histamine (B1213489). nih.gov

The first spirocyclohexadienylisoxazoline bromotyrosine derivatives to be identified were aerothionin (B1664395) and homoaerothionin, isolated from the marine sponges Verongia aerophoba (later revised to V. cavernicola) and V. thiona in 1970. nih.gov Another notable example is archerine, a novel anti-histaminic bromotyrosine derivative from the Caribbean sponge Aplysina archeri, which uniquely contains two homohistamine residues. nih.gov

Table 2: Examples of Spirocyclohexadienylisoxazoline Derivatives

Compound Name Source Organism Structural Feature
Aerothionin Verongia aerophoba (V. cavernicola) Bis-spirocyclohexadienylisoxazoline
Homoaerothionin Verongia thiona Bis-spirocyclohexadienylisoxazoline
Fistularin-1 Aplysina fistularis forma fulva Mono-spirocyclohexadienylisoxazoline
Archerine Aplysina archeri Contains two homohistamine residues

Spirooxepinisoxazolines

Spirooxepinisoxazolines are a characteristic class of this compound derivatives featuring a unique 1,6-dioxa-2-azaspiro[4.6]undecane core. These metabolites are biosynthetically derived from bromotyrosine precursors and are frequently isolated from marine sponges. The psammaplysins are a prominent group within this class, first discovered in the Red Sea sponge Psammaplysilla purpurea. nih.gov Since their initial discovery, numerous analogs have been identified from various sponge species, showcasing considerable structural variation.

Research on the Balinese marine sponge Aplysinella strongylata led to the isolation of twenty new sprooxepinisoxazolines, alongside known psammaplysin derivatives. mdpi.com Similarly, new psammaplysin and ceratinamine (B1251987) derivatives have been isolated from a Micronesian sponge of the genus Suberea. mdpi.com The spirooxepinisoxazoline ring system is considered a key pharmacophore, with studies suggesting it is a requirement for the cytotoxic activity observed in many of these compounds. mdpi.comacs.org

Table 1: Examples of Spirooxepinisoxazolines Derived from this compound

Compound NameSource OrganismNotable Structural Features
Psammaplysin APsammaplysilla purpureaThe first discovered spirooxepinisoxazoline from a marine sponge. nih.gov
Psammaplysins I & JSuberea sp.Contain a bromotyramine moiety. mdpi.com
Psammaplysins K-WAplysinella strongylataA series of related compounds isolated from a single sponge species. mdpi.com
Ceratinadins E & FPseudoceratina sp.Spirooxepinisoxazolines containing a bromotyrosine unit. nih.gov

Oxime Derivatives

The transformation of the amine functionality of this compound into an oxime is a common biosynthetic modification, leading to a diverse group of metabolites. nih.gov These oxime derivatives are found in a variety of marine sponges and can be broadly categorized into several structural groups. One group consists of a bromotyrosine oxime linked to a histamine moiety. Another group features one or two bromotyrosine oximes connected to a bromotyramine, either directly or via a three-carbon chain. nih.gov A third group includes those connected to a disulfide chain. nih.gov

Aplysamines, isolated from sponges such as Aplysina sp. and Psammaplysilla purpurea, are characteristic examples of oxime-bromotyramine derivatives. nih.gov Other notable examples include the purealidins from Psammaplysilla purea and the tyrokeradines from an unidentified Verongida sponge, some of which feature additional functionalities like a pyridinium (B92312) unit. mdpi.comnih.gov The geometry of the oxime functionality in these natural products is almost exclusively determined to be E. nih.gov

Table 2: Selected Oxime Derivatives of this compound

Compound NameSource OrganismStructural Sub-class
Aplysamine 2Aplysina sp.Oxime-Bromotyramine
Aplysamine 3Psammaplysilla purpureaOxime-Bromotyramine
Purealidin OOceanapia sp.Oxime with an agmatine (B1664431) moiety
20-N-methylpurpuramine EPseudoceratina purpureaLacks alcohol and bromine on the adjacent aromatic ring. mdpi.com
Psammaplin MJaspis sp. and Poecillastra sp.Composed of a β-alanine moiety and a tyrokeradine unit. mdpi.com

Bastadins and Hemibastadins

Bastadins are a family of predominantly macrocyclic metabolites biogenetically derived from the oxidative phenolic coupling of four this compound units, specifically two brominated tyrosine and two brominated tyramine (B21549) units. nih.govnih.gov These complex structures were first isolated from the marine sponge Ianthella basta. nih.gov The bastadin family includes both acyclic and macrocyclic compounds, with the latter featuring a unique ring system termed bastarane. nih.gov

Hemibastadins are considered the biosynthetic precursors to the bastadins. nih.gov They are formed from the initial coupling of two bromotyrosine-derived units. The dimerization of hemibastadins then leads to the formation of the larger bastadin structures. nih.gov A number of hemibastadins and related derivatives, such as the hemibastadinols, have been isolated from Ianthella basta, providing evidence for this biosynthetic pathway. nih.gov The structural diversity within the bastadins arises from different patterns of oxidative cyclization, resulting in variations in the macrocyclic ether linkages. nih.gov

Table 3: Representative Bastadins and Hemibastadins

Compound NameSource OrganismClassKey Feature
Bastadin-1Ianthella bastaAcyclic BastadinOne of the first bastadins identified. nih.gov
Bastadin-5Ianthella bastaMacrocyclic BastadinExample of the bastarane ring system. nih.gov
(E,Z)-bastadin-19Ianthella reticulataMacrocyclic BastadinA diastereoisomer of (E,E)-bastadin-19. nih.gov
Dioxepine bastadin-3Ianthella reticulataMacrocyclic BastadinFeatures an uncommon dibenzo-1,3-dioxepine functionality. nih.gov
Hemibastadinol 1Ianthella bastaHemibastadinA biosynthetic precursor to bastadins. nih.gov

Cyclodepsipeptides and Other Complex Metabolites

Beyond the more common structural classes, this compound serves as a building block for highly complex metabolites, including cyclodepsipeptides. These are cyclic molecules containing both peptide and ester bonds. The geodiamolides, isolated from the marine sponge Geodia corticostyliferia, are a prominent example of cyclodepsipeptides that incorporate a brominated tyrosine residue. nih.gov These compounds are characterized by a 19-membered macrocyclic ring. nih.gov

Another well-known cyclodepsipeptide is jaspamide (also known as jasplakinolide), originally isolated from a sponge of the genus Jaspis. nih.gov While the core structure is a cyclodepsipeptide, some analogs incorporate a brominated tyrosine unit. For instance, jaspamide R, isolated from Jaspis splendens, is a dibromo analogue. nih.gov

Other complex metabolites derived from bromotyrosine include the pseudoceratins, which are cyclic molecules composed of two bromotyrosine subunits, and the psammaplysenes, which feature unique carbon skeletons. nih.gov These compounds highlight the remarkable ability of marine sponges to construct intricate and diverse molecules from a simple brominated amino acid precursor.

Table 4: Examples of Complex this compound Metabolites

Compound NameSource OrganismClassStructural Description
Geodiamolide HGeodia corticostyliferiaCyclodepsipeptide19-membered macrolactone with a β-Tyr residue. nih.gov
Jaspamide RJaspis splendensCyclodepsipeptideA dibromo analogue of jaspamide. nih.gov
Pseudoceratin APseudoceratina purpureaCyclic DimerComposed of two bromotyrosine subunits. nih.gov
Psammaplysene EAmphimedon sp.PsammaplyseneA complex, non-peptide structure. nih.gov
Pipestelide ANot specifiedCyclodepsipeptideA derivative of jaspamide. nih.gov

Synthetic Methodologies for 6 Bromo M Tyrosine and Analogs

Chemical Synthesis of the 6-Bromo-m-tyrosine Core

The direct synthesis of this compound (also known as 3-bromo-5-hydroxyphenylalanine) is not extensively detailed in readily available literature, which more commonly focuses on the synthesis of other brominated tyrosine isomers such as 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. However, established methods for the bromination of tyrosine can be adapted for the synthesis of the m-tyrosine analogue. A common and efficient method for the preparation of brominated tyrosine derivatives involves the reaction of L-tyrosine with N-bromosuccinimide (NBS) in an appropriate solvent. For the specific synthesis of this compound, a plausible route would start from m-tyrosine, which would then be subjected to electrophilic bromination. The regioselectivity of the bromination would be a key challenge to overcome to ensure the desired 6-bromo isomer is the major product.

A general procedure for the bromination of a tyrosine derivative is outlined below:

StepReagentConditionsPurpose
1m-Tyrosine-Starting material
2N-Bromosuccinimide (NBS)Acetic acid/aqueous HBrBrominating agent
3Dimethyl sulfoxide (B87167) (DMSO)60-70°CSolvent and co-reagent

This method has been successfully employed for the gram-scale synthesis of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. The synthesis of the this compound core would likely follow a similar protocol, with careful control of stoichiometry and reaction conditions to favor the desired isomer.

Total Synthesis of Complex Bromotyrosine-Derived Natural Products

The structural complexity and potent bioactivities of bromotyrosine-derived natural products have made them compelling targets for total synthesis. These synthetic efforts not only provide access to these molecules for further biological evaluation but also drive the development of new synthetic methodologies.

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For complex bromotyrosine-derived natural products, retrosynthetic analysis often involves disconnecting the molecule at key bonds, such as amide or ether linkages, to reveal simpler bromotyrosine-derived building blocks. For instance, the retrosynthesis of psammaplysene A, a bromotyrosine alkaloid, involved its disconnection into two key fragments: a tyrosine-derived acid and an amine, which were then synthesized from commercially available starting materials. This approach allows for a convergent synthesis, where the key fragments are prepared separately and then coupled in the final stages of the synthesis.

Many bromotyrosine-derived natural products possess multiple stereocenters, making stereoselective synthesis a critical aspect of their total synthesis. Chiral pool synthesis, starting from enantiomerically pure amino acids like L-tyrosine, is a common strategy to control the stereochemistry of the final product. Additionally, asymmetric reactions, such as stereoselective reductions or alkylations, are employed to introduce new stereocenters with high enantiomeric excess. The absolute stereochemistry of synthetic intermediates and final products is often confirmed by comparison with the natural product or through techniques like X-ray crystallography.

The assembly of complex bromotyrosine-derived natural products relies on a variety of key coupling reactions. Amide bond formation is a frequently used reaction to link bromotyrosine-derived fragments. Suzuki-Miyaura cross-coupling reactions have also been employed for the formation of biaryl linkages present in some bromotyrosine natural products.

Protecting group strategies are essential for the successful synthesis of these multifunctional molecules. The amino and carboxyl groups of the tyrosine core, as well as the phenolic hydroxyl group, often require protection to prevent unwanted side reactions during the synthesis. Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while the carboxyl group is often protected as a methyl or ethyl ester. The choice of protecting groups is crucial and must be carefully planned to allow for their selective removal at different stages of the synthesis.

Functional GroupCommon Protecting GroupsDeprotection Conditions
Amino GroupBoc (tert-Butoxycarbonyl)Acidic conditions (e.g., TFA)
Cbz (Benzyloxycarbonyl)Hydrogenolysis (H2, Pd/C)
Carboxyl GroupMethyl/Ethyl EsterSaponification (e.g., LiOH, NaOH)
Phenolic HydroxylBenzyl (Bn)Hydrogenolysis (H2, Pd/C)
Silyl ethers (e.g., TBDMS)Fluoride ions (e.g., TBAF)

Development of Novel this compound Analogs and Scaffolds

The development of novel analogs of this compound and other bromotyrosine derivatives is an active area of research aimed at exploring the structure-activity relationships (SAR) of these compounds and identifying new therapeutic agents. By systematically modifying the structure of the natural products, researchers can identify the key pharmacophores responsible for their biological activity. For example, novel bromo-pyrimidine analogs have been synthesized and evaluated as tyrosine kinase inhibitors. The synthesis of these analogs often involves the multi-step reactions starting from commercially available materials to construct the desired scaffold, followed by the introduction of various substituents to generate a library of compounds for biological screening.

Incorporation of Halotyrosines into Peptides and Proteins

The site-specific incorporation of halotyrosines, including bromotyrosine, into peptides and proteins is a powerful tool for studying protein structure and function. This is typically achieved through the use of genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the non-canonical amino acid in response to a nonsense codon (e.g., the amber stop codon, UAG). This technique allows for the production of proteins with a single halotyrosine residue at a specific position, enabling detailed studies of its effect on protein activity and stability. The incorporation of halotyrosines can also be used to introduce spectroscopic probes or to create novel protein functions. While the direct incorporation of this compound has not been explicitly detailed, the methodologies developed for other halotyrosines could likely be adapted for this purpose.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the complete structural puzzle of 6-Bromo-m-tyrosine.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: A proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aromatic region would feature two signals corresponding to the protons on the benzene (B151609) ring. Due to their positions relative to the other substituents, these protons would appear as doublets. The aliphatic portion of the spectrum would contain signals for the α-proton (CH) and the β-protons (CH₂), with their multiplicity determined by spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, this would include signals for the carboxyl carbon, the α-carbon, the β-carbon, and the six carbons of the aromatic ring. The carbon atom bonded to the bromine (C-6) would be significantly influenced by the halogen's electronic effects. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern on the benzene ring. illinois.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position ¹H Chemical Shift (ppm, Multiplicity) ¹³C Chemical Shift (ppm)
Carboxyl (COOH) - ~173
α-CH Triplet ~55
β-CH₂ Doublet ~36
Aromatic C-1 - ~125
Aromatic C-2 Doublet ~133
Aromatic C-3 - ~156
Aromatic C-4 - ~116
Aromatic C-5 Doublet ~122

Note: The data in this table is predictive and based on the analysis of similar molecular structures. Actual experimental values may vary.

Two-dimensional NMR experiments reveal correlations between nuclei, providing invaluable data on connectivity and spatial relationships that are not apparent in 1D spectra. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the α-proton and the β-protons, confirming the structure of the alanine (B10760859) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. sdsu.edu It is used to definitively assign the carbon signals for the α-CH, β-CH₂, and the protonated aromatic carbons (C-2 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations from the β-protons to the aromatic C-1 would confirm the attachment point of the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for confirming conformational details and stereochemistry.

Table 2: Summary of Expected 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY α-H ↔ β-H Confirms the alanine side-chain connectivity.
HSQC α-H ↔ α-C; β-H ↔ β-C; H-2 ↔ C-2; H-5 ↔ C-5 Assigns directly bonded proton-carbon pairs.
HMBC β-H ↔ C-1, C-2; H-2 ↔ C-4, C-6 Confirms side-chain to ring connection and aromatic substitution pattern.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. nih.gov

For this compound, a key diagnostic feature in its mass spectrum is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two m/z units.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. By comparing the experimentally measured exact mass with the calculated mass for the predicted formula (C₉H₁₀⁷⁹BrNO₃ and C₉H₁₀⁸¹BrNO₃), the molecular formula can be confirmed with high confidence. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides further structural information, often showing characteristic losses such as the carboxyl group (-45 Da). nih.gov

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotation)

Since this compound is a chiral molecule (due to the stereocenter at the α-carbon), it can exist as two enantiomers (L- and D-forms). Chiroptical methods are essential for determining the absolute configuration of the synthesized or isolated compound.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is a unique fingerprint for a specific enantiomer. The absolute configuration is typically determined by comparing the experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations for a known configuration (e.g., the L-configuration). nih.gov A match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry.

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are vital for the separation, isolation, and purity assessment of this compound from reaction mixtures or biological samples. cuni.cz

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to assess the purity of the compound. A reversed-phase C18 column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier such as formic acid or trifluoroacetic acid. mdpi.com The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. mdpi.comresearchgate.net As the compound elutes from the HPLC column, it is introduced into the mass spectrometer. This allows for the unambiguous confirmation of the peak identity by its mass-to-charge ratio, including the characteristic bromine isotope pattern, providing a highly reliable method for both qualitative and quantitative analysis. nih.govmdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
m-tyrosine
Acetonitrile
Formic acid
Trifluoroacetic acid

Biochemical and Molecular Activity Profiles of 6 Bromo M Tyrosine Derivatives

Enzyme Modulation and Inhibition

Scientific literature to date does not provide specific details on the direct enzyme modulation and inhibition profile of 6-Bromo-m-tyrosine across a broad range of enzyme families. The following subsections summarize the current state of knowledge regarding its interaction with specific enzyme targets.

Protein Tyrosine Phosphatases

There is currently no available scientific literature that specifically investigates the modulatory or inhibitory effects of this compound on protein tyrosine phosphatases (PTPs). PTPs are crucial regulators of signal transduction pathways, and their inhibition is a target for various therapeutic areas. nih.gov The highly conserved active site among PTPs presents a challenge for developing selective inhibitors. nih.gov Future research may explore the potential for this compound and its derivatives to interact with these enzymes.

Acetylcholinesterase

No direct studies on the effect of this compound on acetylcholinesterase (AChE) activity have been identified in the current scientific literature. However, research on related brominated compounds has shown interactions with AChE. For instance, 6-bromotryptamine A, a derivative of 6-bromo-N-propionyltryptamine, has been shown to directly inhibit AChE activity in a dose-dependent manner. nih.gov At a concentration of 50 µM, 6-bromotryptamine A reduced AChE activity to approximately 45% of the control. nih.gov While this suggests that brominated indole (B1671886) compounds can interact with AChE, it does not provide direct evidence for the activity of this compound.

DNA Methyltransferase and Histone Deacetylases

There is no current research available that has examined the effects of this compound on DNA methyltransferases (DNMTs) or histone deacetylases (HDACs). These enzymes are key regulators of epigenetic modifications and are important targets in cancer therapy. nih.govnih.gov

Other Enzyme Targets and Regulatory Effects

While direct studies on this compound are lacking, research into structurally similar compounds provides insight into potential enzymatic targets. A notable example is the investigation of tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610). nih.gov

A novel synthesized compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), which contains a 3-bromo-4-hydroxybenzylidene moiety similar to the structure of this compound, has been identified as a potent tyrosinase inhibitor. nih.gov In vitro studies demonstrated that MHY1498 effectively inhibits mushroom tyrosinase activity. nih.gov Furthermore, in B16F10 melanoma cells, MHY1498 treatment significantly decreased cellular tyrosinase activity and melanin content, even in the presence of α-melanocyte-stimulating hormone (α-MSH), a stimulator of melanogenesis. nih.gov

The inhibitory effects of MHY1498 on mushroom tyrosinase are detailed in the table below.

CompoundConcentration (µM)Tyrosinase Inhibition (%)IC50 (µM)
MHY14981090.7 ± 4.14.1 ± 0.6
Kojic Acid (Control)5077.5 ± 17.413.2 ± 1.5

Data sourced from in vitro mushroom tyrosinase activity assays. researchgate.net

These findings suggest that the brominated hydroxyphenyl structure may be a key feature for tyrosinase inhibition, indicating a potential area of investigation for this compound and its derivatives.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, Tyrosine Phosphorylation)

There is no specific information available in the scientific literature regarding the modulation of cellular signaling pathways, such as the NF-κB or tyrosine phosphorylation pathways, by this compound.

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. mdpi.com Its activation can occur through canonical and non-canonical pathways, often involving a series of phosphorylation and ubiquitination events. nih.gov

Tyrosine phosphorylation is a fundamental mechanism in signal transduction, controlling numerous cellular processes including growth, differentiation, and metabolism. wikipedia.org This signaling is tightly regulated by the opposing actions of protein tyrosine kinases and protein tyrosine phosphatases. mdpi.com

While the general mechanisms of these pathways are well-understood, the specific effects of this compound on these intricate signaling networks remain to be elucidated.

Interactions with Ion Channels (e.g., Calcium Channels, GABA-Sensitive Chloride Channels)

Currently, there is no available research that has specifically investigated the interactions of this compound with ion channels, including calcium channels and GABA-sensitive chloride channels.

L-type calcium channels are important for various physiological processes, and their stimulation has been shown to increase tyrosine hydroxylase and dopamine (B1211576) levels in ventral midbrain cells. nih.govnih.gov

GABA-sensitive chloride channels, primarily the GABA-A receptors, are the main mediators of fast synaptic inhibition in the central nervous system. nih.govnih.gov The activation of these channels by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of action potential firing. nih.gov

The potential for this compound to modulate the activity of these or other ion channels has not yet been explored.

Receptor Binding and Antagonism (e.g., Histamine (B1213489) Receptors)

There is a notable absence of specific research in publicly available scientific literature detailing the direct binding affinity and antagonist activity of this compound with histamine receptors. However, the broader family of bromotyrosine derivatives has been investigated for various receptor interactions. Histamine receptors, which are G-protein coupled receptors (GPCRs), are crucial mediators of allergic and inflammatory responses, gastric acid secretion, and neurotransmission. nih.govwikipedia.org

Antagonists of histamine receptors, particularly H1 and H2 receptors, are clinically significant drugs. drugs.comdrugbank.comnih.gov The binding of histamine to its receptors involves key interactions with specific amino acid residues within the receptor's binding pocket. nih.govresearchgate.net For instance, molecular dynamics studies have highlighted the importance of electrostatic interactions between the histamine ammonium (B1175870) group and specific aspartate residues in the H1 receptor. nih.gov

While direct evidence for this compound is lacking, some bromotyrosine derivatives have been noted to incorporate a histamine moiety, suggesting a potential for interaction with related biological targets. nih.gov The introduction of a halogen atom, such as bromine, onto an aromatic ring can significantly alter the electronic and steric properties of a molecule, potentially influencing its ability to bind to a receptor. Halogenation can enhance binding affinity through the formation of halogen bonds, a type of non-covalent interaction. depositolegale.itacs.org Given the structural similarities to known pharmacophores, synthetic derivatives of this compound could be designed to interact with histamine receptors, though this remains a hypothetical area for future investigation.

Antimicrobial Properties

Derivatives of bromotyrosine are well-documented for their significant antimicrobial activities against a range of pathogenic bacteria. nih.govreports-vnmedical.com.ua These compounds, isolated from marine sponges, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

One notable example is aeroplysinin-1, a bromotyrosine derivative that has shown high antibacterial activity against clinical strains of Cutibacterium, Staphylococcus, and enterococci. reports-vnmedical.com.ua In a well diffusion assay, a 0.1% solution of aeroplysinin-1 in dimethyl sulfoxide (B87167) produced significant zones of inhibition against these bacteria. reports-vnmedical.com.ua Another group of bromotyrosine derivatives, the purpuramines K and L, have also exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Synthetic halogenated tyrosine derivatives have also been a focus of research for developing new antimicrobial agents. For instance, ianthelliformisamines, isolated from the marine sponge Suberea ianthelliformis, and their synthetic analogs have shown antibacterial activity against Pseudomonas aeruginosa and have been found to enhance the efficacy of conventional antibiotics. mdpi.com The synthesis of novel 6-bromo-quinazolinone derivatives has also yielded compounds with high activity against a panel of bacteria including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. mediresonline.org

The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membranes. For example, certain 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Selected Bromotyrosine Derivatives

Compound/Derivative Target Microorganism(s) Observed Effect Reference(s)
Aeroplysinin-1 Cutibacterium, Staphylococcus, Enterococci High antibacterial activity reports-vnmedical.com.ua
Purpuramines K and L Gram-positive and Gram-negative bacteria Antimicrobial activity nih.gov
Ianthelliformisamines and analogs Pseudomonas aeruginosa Antibacterial activity and antibiotic enhancement mdpi.com
6-Bromo-quinazolinone derivatives S. aureus, Bacillus sp., P. aeruginosa, E. coli, K. pneumoniae High antibacterial activity mediresonline.org

Antiviral Activities

A considerable number of bromotyrosine derivatives have demonstrated promising antiviral properties. nih.gov Research has shown that these marine natural products can inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and viruses responsible for diseases like chikungunya. nih.govmdpi.com

For example, fistularin-3 and 11-ketofistularin, isolated from the marine sponge Aplysina archeri, have shown activity against the feline leukemia virus. nih.gov Psammaplysin D, another bromotyrosine derivative, has exhibited anti-HIV activity. nih.gov Synthetic halogenated L-tyrosine derivatives have also been evaluated for their antiviral potential. In one study, di-halogenated L-tyrosine compounds were tested against re-emergent arboviruses, with some showing significant inhibitory effects against the Chikungunya virus (CHIKV). mdpi.com

Recent studies have also explored the potential of bromotyrosine derivatives against SARS-CoV-2, the virus responsible for COVID-19. Through in vitro and in silico studies, certain halogenated L-tyrosine derivatives were identified as having antiviral activity against SARS-CoV-2, with proposed mechanisms including the inhibition of viral RNA replication and interaction with viral proteins. mdpi.com The structural diversity of bromotyrosine derivatives provides a valuable scaffold for the development of new antiviral agents. researchgate.netnih.govresearchgate.net

Table 2: Antiviral Activity of Selected Bromotyrosine Derivatives

Compound/Derivative Target Virus Key Findings Reference(s)
Fistularin-3 and 11-ketofistularin Feline Leukemia Virus Exhibited antiviral activity nih.gov
Psammaplysin D Human Immunodeficiency Virus (HIV) Showed anti-HIV activity nih.gov
Dihalogenated L-tyrosine derivatives Chikungunya Virus (CHIKV) Significant in vitro inhibition of the virus mdpi.com
Halogenated L-tyrosine derivatives SARS-CoV-2 Antiviral activity through inhibition of viral RNA and protein interaction mdpi.com

Antiparasitic Activities

Bromotyrosine derivatives have also been identified as having potential as antiparasitic agents. The search for new treatments for parasitic diseases is crucial due to the emergence of drug resistance. nih.gov Halogenated tyrosine derivatives have been investigated for their activity against parasites such as Toxoplasma gondii. nih.gov

Research into 4-arylthiosemicarbazide derivatives, which can disrupt tyrosine metabolism, has shown that these compounds exhibit anti-Toxoplasma activity. nih.gov The mechanism is believed to involve the inhibition of tyrosinase, a key enzyme in the parasite's tyrosine metabolism. nih.gov While not direct derivatives of this compound, this research highlights the potential of targeting tyrosine pathways in parasites with halogenated compounds.

Antifouling Mechanisms

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue for maritime industries. frontiersin.org Marine organisms, particularly sessile invertebrates like sponges, have evolved chemical defenses to prevent fouling on their own surfaces. taylorfrancis.com Bromotyrosine derivatives are among the natural products that have been identified as potent antifouling agents. nih.govfrontiersin.org

Several bromotyrosine derivatives, such as ceratinamides A and B, have demonstrated significant antifouling activity against the cyprid larvae of barnacles. nih.gov The mechanism of action is often linked to the inhibition of larval settlement. It is believed that these compounds interfere with the biological processes that trigger the transition from a free-swimming larva to a sessile adult. The inhibition of bacterial biofilm formation, which is often the initial step in the fouling process, is another key antifouling mechanism. nih.gov

Quorum Sensing Inhibition

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that enables them to coordinate gene expression based on population density. biorxiv.orgnih.gov QS controls various processes, including biofilm formation and the production of virulence factors. nih.gov The inhibition of QS is therefore considered a promising strategy to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance. mdpi.commdpi.com

Marine sponges and their associated microorganisms are a rich source of quorum sensing inhibitors (QSIs). biorxiv.orgnih.gov Bromotyrosine derivatives have been identified as effective QSIs. For instance, aplyzanzines C–F, isolated from a Polynesian sponge, have demonstrated QSI activity. nih.gov The mechanism of QSI by these compounds can involve interference with QS signal molecules or their receptors. nih.gov By disrupting bacterial communication, these compounds can prevent the formation of biofilms and reduce the production of factors that contribute to the pathogenicity of bacteria. nih.gov

Table 3: Quorum Sensing Inhibition by Bromotyrosine Derivatives

Compound/Derivative Target Observed Effect Reference(s)
Aplyzanzines C–F Bacterial quorum sensing systems Quorum sensing inhibition nih.gov

Impact of Tyrosine Halogenation on Protein Self-Organization

The introduction of halogen atoms into amino acids can have a profound impact on the structure, dynamics, and self-organization of proteins. bris.ac.uk Halogenation of tyrosine residues, for example, can alter key molecular properties such as the acidity of the side-chain, molecular volume, and hydrophobicity. bris.ac.uk These subtle changes at the single amino acid level can be amplified during the process of protein self-assembly, leading to significant perturbations in large-scale protein structures. bris.ac.uk

Studies on the genetically encodable halogenation of tyrosine in a prokaryotic filamentous protein have shown that single halogenations can fine-tune protein structures and dynamics. bris.ac.uk This can affect protein assembly and dynamics, for instance, by suppressing polymerization rates. bris.ac.uk Halogenation can also influence protein self-assembly through the formation of halogen bonds, which are specific and directional non-covalent interactions that can help control the formation of peptide nanostructures. depositolegale.itacs.org The ability to modulate protein self-organization through tyrosine halogenation has potential applications in biomaterial fabrication and the study of diseases related to protein misfolding and aggregation. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 6 Bromo M Tyrosine Analogs

Correlation of Structural Features with Biological Activities

The biological activity of bromotyrosine analogs is intrinsically linked to their structural characteristics. Halogenation of the tyrosine ring, a modification that can occur under conditions of oxidative stress, alters key molecular properties including the volume of the amino acid, the acidity (pKa) of the side-chain's hydroxyl group, and its hydrophobicity. nih.gov These changes can fine-tune protein structures and dynamics, and even subtle perturbations at the molecular level can be amplified in larger biological systems. nih.gov

Table 1: Physicochemical Properties Affected by Tyrosine Halogenation nih.gov

Modification Property Affected Consequence
Halogenation (e.g., Bromination) Molecular Volume Increases steric bulk, potentially altering binding pocket interactions.
pKa of Phenolic -OH Decreases pKa, making the proton more acidic and affecting hydrogen bonding.
Hydrophobicity Increases lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets in proteins.

These modifications are significant as they can impair cellular functions and are associated with conditions like aging and cancer. nih.gov Understanding these correlations is essential for designing novel therapeutic agents, such as those targeting metastatic prostate cancer, where dibromotyrosine-inspired compounds have shown promise as inhibitory scaffolds. nih.gov

Influence of Bromine Substitution Pattern and Number

The number and position of bromine atoms on the tyrosine ring are determinant factors for the biological activity of its analogs. Research on halophenols as protein tyrosine kinase inhibitors has shown that compounds with one bromine atom can exhibit better activity than those with two. nih.gov This indicates that an increased number of halogen atoms does not necessarily enhance activity and can sometimes be detrimental. nih.gov

Specifically, the bromination of L-tyrosine by enzymatic processes, such as those involving eosinophil peroxidase, readily produces 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine. acs.org These specific isomers are considered potential markers for eosinophil-dependent tissue injury. acs.org The preference for these positions suggests a specific orientation of the tyrosine molecule within the enzyme's active site during the halogenation reaction.

In the context of brassinosteroid analogs, which have a different core structure but feature a substituted aromatic ring, the nature of the halogen substituent significantly impacts bioactivity. A study found that activity decreased with chloro and bromo substituents at the para position of an aromatic ring, whereas it increased with an iodo substituent. nih.gov This highlights that the effect of halogenation is not uniform and depends on the specific halogen and its position relative to the rest of the molecule.

Table 2: Effect of Bromine Substitution on Biological Activity

Compound Type Number of Bromine Atoms Observation Reference
Bromophenols (as PTK inhibitors) One Showed better activity than corresponding compounds with two bromine atoms. nih.gov
Bromophenols (as PTK inhibitors) Two Did not show enhanced activity compared to mono-brominated analogs. nih.gov
L-Tyrosine Oxidation Products One (3-bromo) or Two (3,5-dibromo) Major stable products formed by eosinophil peroxidase. acs.org acs.org

| Brassinosteroid Analogs | One (para-bromo) | Showed less activity than the unsubstituted parent compound. | nih.gov |

These findings collectively suggest that both the regiochemistry and the degree of bromination are critical parameters that modulate the biological profile of tyrosine analogs.

Impact of Side Chain and Aromatic Ring Modifications

Modifications to the aliphatic side chain and other positions on the aromatic ring of bromotyrosine analogs can lead to significant changes in their biological properties. Natural marine bromotyrosine derivatives exhibit a wide array of structural diversity, including alterations to the standard amino acid side chain, which contributes to their broad range of biological activities. nih.gov

Synthetic studies on dibromotyrosine-inspired analogs aimed at treating prostate cancer revealed that modifying the side chain to create ester or ether linkages had a profound impact on activity. It was observed that ester analogs generally displayed higher anti-migratory activity, while ether analogs showed better anti-proliferative activity. nih.gov This differentiation in function underscores the importance of the side chain's chemical nature in directing the therapeutic effect.

In another example, spirocyclic bromotyrosine analogs were synthesized where the natural agmatine (B1664431) side chain was replaced with various amino and hydrazide substituents. nih.gov These modifications were part of an effort to understand the SAR of these compounds as cytotoxic agents. nih.gov Similarly, the development of a novel PET imaging tracer, 3-[76Br]bromo-α-methyl-L-tyrosine, involved the addition of a methyl group to the α-carbon of the side chain. This modification was designed to alter the metabolic properties of the amino acid analog for improved tumor imaging. nih.gov

Table 3: Examples of Side Chain and Aromatic Ring Modifications and Their Effects

Analog Class Modification Observed Effect Reference
Dibromotyrosine-inspired Analogs Side chain converted to esters Higher anti-migratory activity against prostate cancer cells. nih.gov
Side chain converted to ethers Better anti-proliferative activity against prostate cancer cells. nih.gov
Spirocyclic Bromotyrosines Agmatine side chain replaced with various amines/hydrazides Altered cytotoxicity against melanoma and fibroblast cell lines. nih.gov
3-Bromo-L-tyrosine Analog α-methylation of the side chain Created a PET tracer with high tumor accumulation. nih.gov nih.gov

| Porphyran-Tyrosine Conjugates | Covalent bonding of N-substituted tyrosine derivatives to a polysaccharide | Markedly increased antioxidant and antimicrobial activity. | mdpi.com |

Furthermore, modifying porphyran, a polysaccharide, by covalently attaching N-substituted tyrosine derivatives resulted in a significant increase in its antioxidant and antimicrobial activities. mdpi.com This demonstrates that conjugating bromotyrosine-like structures to other molecules can impart or enhance desirable biological properties.

Dimerization and Oligomerization Effects on Activity

The dimerization and oligomerization of tyrosine residues, including their halogenated analogs, are significant post-translational modifications that can substantially affect biological activity. These processes, often occurring under oxidative stress, involve the formation of covalent cross-links between two or more tyrosine units. nih.gov The resulting dimers and oligomers can have altered structures and functions compared to the monomeric amino acid. nih.govmdpi.com

Dimerization can occur through various linkages, such as the formation of dityrosine (B1219331), and can lead to a variety of final products. mdpi.com This structural diversification can have profound biological consequences. For example, in the context of allergens, the formation of protein dimers and higher oligomers through dityrosine cross-linking has been shown to enhance the allergenic potential of proteins. nih.gov

While research specifically on the dimerization of 6-bromo-m-tyrosine is not widely available, studies on related molecules provide valuable insights. The sustained exposure of tyrosine to peroxynitrite, a reactive nitrogen species, not only leads to nitration but also to subsequent dimerization of the nitrated tyrosine residues. nih.gov This cross-linking could be a critical factor in the formation and stabilization of protein aggregates, which are implicated in various diseases. nih.gov The formation of dimers and higher-order oligomers of the tyrosine phosphatase STEP61, induced by oxidative stress, leads to a significant reduction in its enzymatic activity.

The process of tyrosine dimerization can be slow and result in the co-existence of numerous intermediates and final products, which raises questions about the potential in vivo toxicity and the structural and functional consequences for the affected proteins. mdpi.com

Table 4: Effects of Tyrosine Dimerization/Oligomerization on Biological Systems

System/Molecule Modification Consequence Reference
Pollen Allergens (Bet v 1, Phl p 5) Dityrosine cross-linking (Oligomerization) Enhanced allergenic potential. nih.gov
Tyrosine (in peptides) Peroxynitrite-mediated cross-linking Formation of dimers, potentially leading to protein aggregation. nih.gov

| Tyrosine (general) | Oxidative radical attack | Formation of multiple dimer isomers with potential for altered protein structure and function. | mdpi.com |

These findings suggest that the dimerization or oligomerization of this compound would likely alter its biological activity significantly, potentially leading to either gain or loss of function, or even the emergence of novel toxic effects, depending on the specific nature of the resulting oligomeric structure.

Metabolic Fates and Biotransformation of 6 Bromo M Tyrosine Derivatives

In Vivo and In Vitro Metabolic Pathways

The in vivo and in vitro metabolism of 6-bromo-m-tyrosine is anticipated to follow pathways similar to those of endogenous tyrosine and other halogenated tyrosine analogs. The primary routes of metabolism for tyrosine include transamination, decarboxylation, and oxidation.

Research on the metabolism of a related compound, bromotyrosine, in rats has identified a key metabolite, 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA). This finding suggests that bromotyrosine undergoes transamination to form the corresponding α-keto acid, which is then oxidatively decarboxylated to yield bromo-HPA. nih.gov It is plausible that this compound follows a similar metabolic sequence.

While direct studies identifying the complete range of metabolites for this compound are not extensively documented, the known metabolic fates of tyrosine provide a framework for its potential biotransformation. Tyrosine can be converted to catecholamines, such as L-DOPA and dopamine (B1211576), through hydroxylation and decarboxylation reactions. nih.gov Given that this compound has been investigated as an L-DOPA analog for PET imaging, it is conceivable that it may enter these pathways, although the bromine substitution may influence the efficiency of these enzymatic conversions. nih.gov

The following table summarizes the potential metabolic pathways and resulting metabolites based on studies of related compounds.

Metabolic Pathway Putative Enzyme(s) Potential Metabolite of this compound Evidence Basis
Transamination & Oxidative DecarboxylationTyrosine Transaminase, p-Hydroxyphenylpyruvate Dioxygenase6-Bromo-3-hydroxyphenylacetic acidInferred from the identification of 3-bromo-4-hydroxyphenylacetic acid from bromotyrosine metabolism. nih.gov
De-brominationIodotyrosine Deiodinase (DEHAL1)m-TyrosineIn vitro studies show that iodotyrosine deiodinase can de-brominate bromotyrosine. nih.govnih.gov

De-bromination Processes and their Biochemical Significance

A significant metabolic fate for brominated tyrosine derivatives is the cleavage of the carbon-bromine bond, a process known as de-bromination. This reaction is of considerable biochemical importance as it can detoxify the halogenated compound and restore the structure of the natural amino acid.

In vivo studies have demonstrated that de-halogenation is a major metabolic pathway for the elimination of free bromotyrosine. nih.gov A key enzyme implicated in this process is iodotyrosine deiodinase , also known as iodotyrosine dehalogenase 1 (DEHAL1). nih.govwikipedia.org While its primary physiological role is the deiodination of iodotyrosines to salvage iodide for thyroid hormone synthesis, this enzyme has been shown to possess broader substrate specificity. wikipedia.org

In vitro experiments have confirmed that iodotyrosine deiodinase is capable of de-brominating free bromotyrosine. nih.govresearchgate.net This enzyme-catalyzed reductive dehalogenation is a crucial mechanism for metabolizing halogenated tyrosines. nih.gov The ability of DEHAL1 to act on brominated substrates suggests its role in a general cellular defense mechanism against halogenated aromatic amino acids. nih.gov

The biochemical significance of de-bromination includes:

Detoxification: Removal of the bromine atom can reduce any potential toxicity associated with the halogenated compound.

Restoration of Endogenous Molecules: The de-bromination of this compound would yield m-tyrosine, a non-proteinogenic amino acid that can be further metabolized or incorporated into proteins, although this may have its own physiological consequences. nih.gov

Modulation of Biological Activity: The biological effects of this compound may be terminated or altered upon removal of the bromine atom.

Enzyme Substrate(s) Product(s) Significance
Iodotyrosine Deiodinase (DEHAL1)BromotyrosineTyrosine, Bromide ionCatalyzes the removal of bromine, playing a role in detoxification and metabolism of halogenated tyrosines. nih.govnih.gov

Conjugation Reactions in Biological Systems

Conjugation reactions represent a critical phase II metabolic pathway for increasing the water solubility of xenobiotics and endogenous compounds, thereby facilitating their excretion. The primary conjugation reactions in biological systems include glucuronidation and sulfation. wikipedia.orgcas.cz

While direct evidence for the conjugation of this compound or its metabolites is not available in the current literature, the chemical structure of these compounds suggests that they are potential substrates for such reactions. The phenolic hydroxyl group on the aromatic ring of this compound and its metabolites, such as a potential bromo-hydroxyphenylacetic acid derivative, provides a site for glucuronidation and sulfation.

Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This process is a major pathway for the metabolism of phenols. nih.gov

Sulfation is another important conjugation reaction for phenolic compounds, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS). washington.edu

Given that aromatic hydrocarbons and phenols undergo extensive glucuronide and sulfate (B86663) conjugation, it is highly probable that this compound and its hydroxylated metabolites are also processed through these pathways to enhance their elimination from the body. nih.gov

Conjugation Reaction Enzyme Family Potential Substrate(s) Anticipated Product Significance
GlucuronidationUDP-glucuronosyltransferases (UGTs)This compound, Hydroxylated metabolitesThis compound-O-glucuronideIncreased water solubility and facilitation of excretion. wikipedia.org
SulfationSulfotransferases (SULTs)This compound, Hydroxylated metabolitesThis compound-O-sulfateIncreased water solubility and facilitation of excretion. washington.edu

Advanced Research Directions and Future Perspectives for 6 Bromo M Tyrosine Research

Exploration of New Natural Sources and Chemodiversity

The vast majority of bromotyrosine derivatives, including 6-bromo-m-tyrosine, have been isolated from marine sponges, particularly those belonging to the order Verongiida. mdpi.com These organisms are a prolific source, with over 360 distinct bromotyrosine metabolites identified to date. mdpi.comnih.gov Sponges from families such as Aplysinidae, Aplysinellidae, Ianthellidae, and Pseudoceratinidae are well-documented producers of these compounds. nih.gov Geographic location plays a significant role in the chemodiversity of these sponges, with distinct metabolic profiles observed in organisms collected from the coasts of Australia, Japan, India, Brazil, and French Polynesia. nih.gov

Future research will focus on expanding the search for this compound and its analogs in previously unexplored or underexplored marine environments. This includes deep-sea ecosystems and unique marine habitats that may host novel sponge species or other organisms with the biosynthetic machinery to produce these compounds.

A particularly promising avenue is the investigation of microorganisms as a source of bromotyrosines. While sponges have been the primary source, the discovery of fistularin-3 in cultures of the marine bacterium Pseudovibrio denitrificans, which was itself isolated from a sponge, suggests that the biosynthetic origins of these compounds may lie with symbiotic bacteria. mdpi.com This opens up the possibility of discovering new bromotyrosine derivatives by cultivating and screening marine bacteria, fungi, and microalgae, thereby bypassing the need to harvest sponges.

The chemodiversity of bromotyrosine derivatives is extensive, with compounds classified into several main categories based on their structure. mdpi.com Exploring this diversity is crucial for understanding structure-activity relationships and identifying new therapeutic leads.

Table 1: Major Classes of Bromotyrosine Derivatives

ClassDescription
Simple Bromotyrosines Consist of a single bromotyrosine unit that may have undergone various chemical modifications. mdpi.com
Spirocyclohexadienylisoxazolines Feature one or two bromotyrosine units transformed into a characteristic spiroisoxazoline structure. nih.gov
Oximes A class of bromotyrosine derivatives containing an oxime functional group. mdpi.com
Bastadins Macrocyclic compounds typically derived from the coupling of four bromotyrosine units. nih.gov

Future exploration will likely uncover new classes and variations of these structures, further expanding the chemical library of natural bromotyrosines.

Biotechnological Production and Sustainable Sourcing Strategies

The reliance on harvesting wild marine sponges for this compound is not a sustainable long-term strategy, as it can lead to overexploitation and damage to sensitive marine ecosystems. Consequently, a major focus of future research is the development of sustainable sourcing and biotechnological production methods.

Sustainable sourcing of marine ingredients involves a commitment to protecting marine environments. covalo.com This can be achieved by adhering to standards set by certification bodies like the Marine Stewardship Council (MSC) and the Aquaculture Stewardship Council (ASC), which promote responsible harvesting and farming practices. covalo.comseafoodsustainability.org Engaging in Fishery Improvement Projects (FIPs) and Aquaculture Improvement Projects (AIPs) are additional strategies to guide source fisheries and farms toward greater sustainability. seafoodsustainability.org

However, the most promising long-term solution lies in biotechnology. The production of L-tyrosine, the essential precursor for this compound, through microbial fermentation is a well-established and environmentally friendly process. nih.govfrontiersin.org Engineered strains of microorganisms like Escherichia coli can be used as "cellular factories" to synthesize L-tyrosine from renewable biomass feedstocks, such as glucose. nih.govfrontiersin.org This approach avoids the pollution and high energy consumption associated with traditional chemical synthesis. nih.gov

Table 2: Comparison of L-Tyrosine Production Methods

MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis Involves the acid-base hydrolysis of proteins from sources like corn gluten. nih.govfrontiersin.orgEstablished process.Intricate, costly, and causes severe environmental pollution. nih.gov
Enzymatic Biocatalysis Uses enzymes like tyrosine phenol (B47542) lyase to synthesize tyrosine from precursors such as phenol and pyruvate. nih.govHigh specificity and yield under certain conditions.Requires expensive raw materials and complex reaction conditions. nih.gov
Microbial Fermentation Utilizes engineered microorganisms to produce tyrosine from simple sugars. frontiersin.orgSustainable, environmentally friendly, uses renewable resources. frontiersin.orgRequires significant investment in strain development and optimization.

The future of this compound production will likely involve a multi-step biotechnological process. This could entail the high-yield fermentation of L-tyrosine using optimized microbial strains, followed by enzymatic or chemical bromination to produce the final compound. Furthermore, the identification of the complete biosynthetic pathway for bromotyrosines in marine bacteria could allow for the heterologous expression of the entire pathway in a suitable industrial host, enabling direct fermentation of this compound from simple carbon sources.

Elucidation of Ecological Roles in Marine Environments

Bromotyrosine derivatives are not merely inert secondary metabolites; they are believed to play crucial roles in the survival and ecological interactions of the organisms that produce them. mdpi.com A significant body of evidence points to their function as potent chemical defense agents for marine sponges. researchgate.net Sponges are sessile, filter-feeding animals and require robust defenses against predators, pathogens, and biofouling.

Research has shown that bromotyrosines exhibit a wide range of bioactivities, including antibiotic and antifouling effects, which are vital for protecting the sponge in its natural environment. researchgate.net The antifouling properties are particularly important, as they prevent the settlement and growth of other marine organisms on the sponge's surface, which could otherwise smother it and impede its feeding ability. researchgate.net

One of the most fascinating aspects of their ecological role is the concept of "wound-induced bioconversion." researchgate.net Some sponges store bromotyrosine derivatives in an inactive form. Upon tissue damage, such as from a predator, these precursors are rapidly converted into highly active, deterrent compounds. researchgate.net This dynamic defense mechanism allows the sponge to deploy its chemical weapons precisely when and where they are needed, conserving metabolic energy. researchgate.net

Future research in this area will aim to:

Identify Specific Threats: Conduct field and laboratory studies to determine the specific predators, microbes, and fouling organisms that are deterred by this compound and related compounds.

Unravel Bioconversion Pathways: Investigate the enzymatic machinery responsible for the rapid conversion of precursor molecules into active defense compounds upon tissue injury.

A deeper understanding of these ecological roles will not only provide insights into marine chemical ecology but may also inspire the development of novel, environmentally friendly antifouling agents modeled on these natural defenses. researchgate.net

Q & A

Q. How can isotopic labeling (e.g., 13^{13}C/15^{15}N) enhance pharmacokinetic studies of this compound?

  • Methodological Answer : Synthesize isotopically labeled analogs to trace absorption/distribution in vivo. Use tandem mass spectrometry (MS/MS) for quantification in biological samples. Model pharmacokinetic parameters (e.g., Cmax_{max}, AUC) via non-compartmental analysis (NCA) software .

Key Considerations for Methodological Rigor

  • Reproducibility : Document all synthetic protocols and analytical parameters (e.g., HPLC gradients, NMR frequencies) to enable replication .
  • Data Contradiction Analysis : Apply statistical frameworks (e.g., Bayesian meta-analysis) to reconcile conflicting results .
  • Interdisciplinary Integration : Combine chemical synthesis with bioassays and computational modeling for holistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.